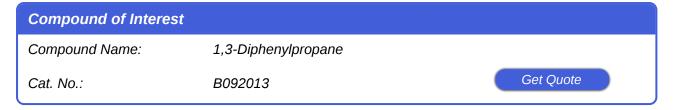


A Comprehensive Technical Guide to 1,3-Diphenylpropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,3-diphenylpropane**, a significant aromatic hydrocarbon. This document details its fundamental chemical and physical properties, experimental protocols for its synthesis and characterization, and explores its relevance in the field of drug discovery and development.

Core Molecular Information

1,3-Diphenylpropane, also known as (3-Phenylpropyl)benzene, is an organic compound that serves as a fundamental building block in various chemical syntheses.[1] Its core structure consists of a propane chain with phenyl groups attached to the first and third carbon atoms.[2]

Table 1: Physicochemical Properties of 1,3-Diphenylpropane



Property	Value	Source
Molecular Formula	C15H16	[3]
Molecular Weight	196.29 g/mol	[3]
Physical State	Colorless to light yellow clear liquid	[1][3]
Melting Point	6 °C	[3]
Boiling Point	83°C at 0.7 mmHg	[1]
Solubility	Not miscible or difficult to mix with water	[4]
CAS Number	1081-75-0	[3]

Synthesis and Experimental Protocols

The synthesis of **1,3-diphenylpropane** can be achieved through various methodologies. A common approach involves the reduction of **1,3-diphenylpropanone**, which is synthesized via a Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 1,3-Diphenylpropane

This protocol is a multi-step synthesis that starts with the formation of a chalcone, followed by reduction to a propanone, then to a propanol, and finally to **1,3-diphenylpropane**.

Step 1: Synthesis of 1,3-Diarylpropenones (Chalcones)[5]

- Dissolve appropriately substituted acetophenones (3 mmol) and corresponding aldehydes (3 mmol) in ethanol (30 mL).
- Add a solution of 60% aqueous KOH (3 mL).
- Stir the reaction mixture for 12 hours at room temperature.



 Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (3:1).

Step 2: Synthesis of 1,3-Diphenylpropanones[5]

- Slowly add methanol (20 mL) to the flask containing the chalcone.
- Stir the mixture at room temperature for 10 hours, monitoring by TLC.
- Filter the resulting mixture and evaporate the methanol using a rotary evaporator.
- Add a brine solution and extract the product with chloroform (CHCl₃).
- Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the 1,3diphenylpropanone.

Step 3: Synthesis of 1,3-Diphenylpropan-1-ols[5]

- Add powdered sodium borohydride (NaBH₄) (0.30 g, 7.9 mmol) to a stirred solution of 1,3-diphenylpropanone (1.4 mmol) in methanol (28 mL).
- Stir the reaction mixture at room temperature for 30 minutes.
- After the reaction is complete, remove the methanol in vacuo.
- Wash the oily residue with sodium bicarbonate (NaHCO₃) and water, and extract the mixture with ethyl acetate.
- Dry the organic layer over Na₂SO₄ and concentrate to dryness.
- Purify the residue by column chromatography on silica gel to obtain the 1,3-diphenylpropan-1-ol.

Step 4: Synthesis of 1,3-Diphenylpropenes[5]



- Add two drops of concentrated sulfuric acid (H₂SO₄) to a solution of 1,3-diphenylpropan-1-ol (1.0 mmol) in dioxane (4 mL).
- Reflux the reaction mixture for 4-5 hours, monitoring the progress by TLC.
- Once the reaction is complete, pour the mixture over ice-cold water with vigorous stirring.
- Extract the mixture with petroleum ether.
- Dry the combined organic layer over Na₂SO₄, filter, and evaporate under reduced pressure to yield 1,3-diphenylpropane.



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A simplified workflow for the synthesis of **1,3-diphenylpropane**.

Spectroscopic Characterization

The structural elucidation of **1,3-diphenylpropane** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum of **1,3-diphenylpropane** shows characteristic signals for the aromatic and aliphatic protons.[6]

Table 2: ¹H NMR Spectral Data of **1,3-Diphenylpropane**



Assignment	Chemical Shift (ppm)
Aromatic Protons	7.43 - 7.00
Benzylic Protons (-CH ₂ -)	2.64
Methylene Protons (-CH ₂ -)	1.97

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For **1,3-diphenylpropane**, the spectrum will show characteristic absorptions for C-H bonds in the aromatic rings and the alkane chain.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of **1,3-diphenylpropane** shows a molecular ion peak corresponding to its molecular weight.[6]

Table 3: Key Mass Spectrometry Peaks for **1,3-Diphenylpropane**

m/z	Interpretation
196	Molecular Ion [M]+
105	[C ₈ H ₉] ⁺
92	[C ₇ H ₈] ⁺
91	[C ₇ H ₇]+ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl ion)

Applications in Drug Development

While **1,3-diphenylpropane** itself is primarily a building block, its core structure is found in a vast number of biologically active molecules and serves as a scaffold for the development of novel therapeutic agents.



Cytotoxic Agents

Derivatives of **1,3-diphenylpropane** have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. For instance, certain **1,3-diphenyl-3-(phenylthio)propan-1-ones** have shown high cytotoxic activity on MCF-7 human ER-positive breast cancer cells, with some compounds exhibiting greater potency than the reference drug Tamoxifen.[7] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.[7]

Anti-inflammatory Agents

Chalcones, which are 1,3-diaryl-2-propen-1-ones and are structurally related to oxidized forms of **1,3-diphenylpropane**, have demonstrated a range of biological activities, including anti-inflammatory properties.[7][8] Some novel chalcone derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response, suggesting their potential for treating inflammatory conditions like colitis.[9]

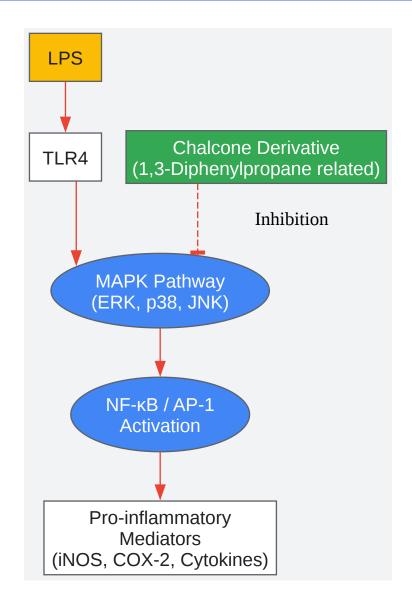
Agonists of PPAR Nuclear Receptors

Derivatives of diphenylpropane have been investigated as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[10] PPARs are nuclear receptors that play crucial roles in regulating metabolism and inflammation. Agonists of these receptors are being explored for the treatment of metabolic diseases, inflammatory conditions, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.[10]

Signaling Pathway Involvement

The biological activities of **1,3-diphenylpropane** derivatives and related compounds are often mediated through their interaction with key cellular signaling pathways. For example, kaempferol, which has a diphenylpropane conformation, is known to play a role in the PI3K/AKT and MAPK signaling pathways.[11] These pathways are critical in regulating cell proliferation, survival, and inflammation. The anti-inflammatory effects of some chalcone derivatives are mediated by the suppression of the MAPK signaling pathway, which is involved in the lipopolysaccharide (LPS)-mediated inflammatory response.[12]





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Inhibitory effect of chalcone derivatives on the MAPK signaling pathway.

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